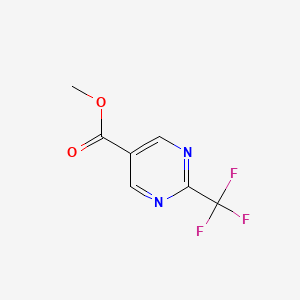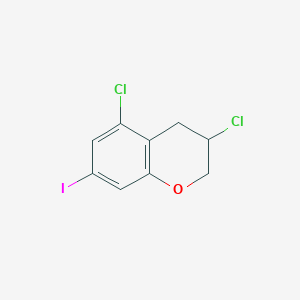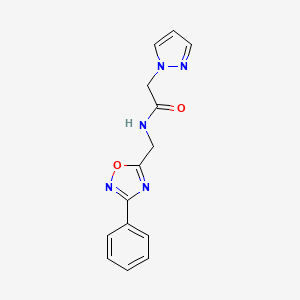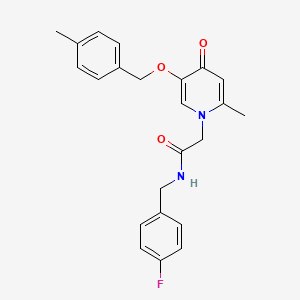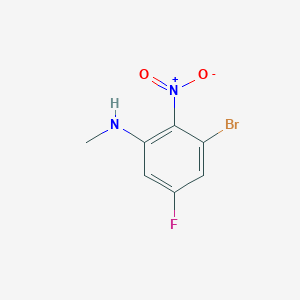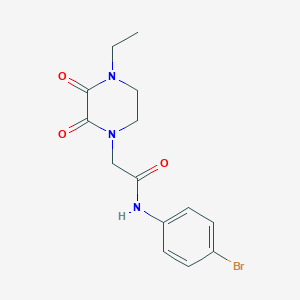
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a derivative of piperazine and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antidepressant Activities
Research has explored the synthesis of derivatives that exhibit significant anticonvulsant and antidepressant effects. A study by Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, demonstrating their potential in reducing immobility times in the forced swimming test, indicative of antidepressant activity. Additionally, these compounds showed protective effects against pentylenetetrazole-induced seizures, highlighting their anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).
Antibacterial Activity
Another avenue of research involves the antibacterial applications of derivatives. Branch et al. (1987) described the synthesis and antibacterial activity of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonylamino] acetamido]-7 alpha-formamidocephalosporins. These compounds inhibited both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains, suggesting their utility in combating bacterial infections (Branch, Basker, Finch, Guest, Harrington, Kaura, Knott, Milner, & Pearson, 1987).
Radical Scavenging Activity
Derivatives have also been studied for their antioxidant properties. Boudebbous et al. (2021) investigated the free radical scavenging activity and mechanisms of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA). The compound demonstrated potent scavenging activity in vitro, comparable to known antioxidants BHT and BHA, suggesting its potential application as a natural antioxidant in food and pharmaceutical fields (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSQJWFVAZWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

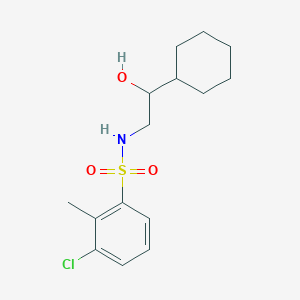
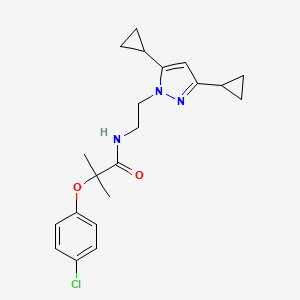


![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
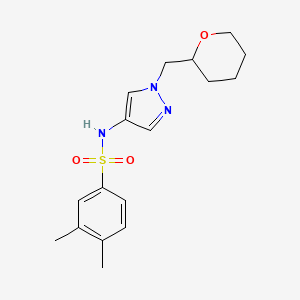
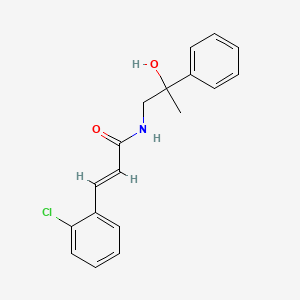
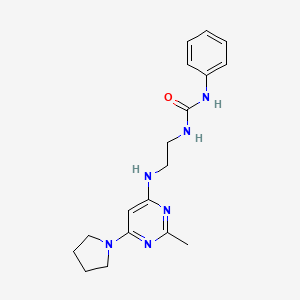
![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)
